molecular formula C10H20N2 B13318932 1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine

1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine

Cat. No.: B13318932
M. Wt: 168.28 g/mol
InChI Key: GHRJLJXDRQYMJG-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine is an organic compound with the molecular formula C9H18N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with 2-methylprop-2-en-1-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methylpiperidin-4-amine: Lacks the 2-methylprop-2-en-1-yl group, resulting in different chemical properties.

    N-(2-methylprop-2-en-1-yl)piperidin-4-amine: Similar structure but without the methyl group on the nitrogen atom.

Uniqueness

1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine is unique due to the presence of both the methyl and 2-methylprop-2-en-1-yl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-methyl-N-(2-methylprop-2-enyl)piperidin-4-amine

InChI

InChI=1S/C10H20N2/c1-9(2)8-11-10-4-6-12(3)7-5-10/h10-11H,1,4-8H2,2-3H3

InChI Key

GHRJLJXDRQYMJG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC1CCN(CC1)C

Origin of Product

United States

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